molecular formula C11H7NO4 B1296242 2,4-Quinolinedicarboxylic acid CAS No. 5323-57-9

2,4-Quinolinedicarboxylic acid

Cat. No. B1296242
CAS RN: 5323-57-9
M. Wt: 217.18 g/mol
InChI Key: JPGZDTDZZDLVHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Quinolinedicarboxylic acid is a chemical compound with the molecular formula C11H7NO4 . It is a derivative of quinoline, a class of compounds that have been used in medicinal chemistry due to their broad spectrum of bioactivity .


Synthesis Analysis

The synthesis of quinoline derivatives, including 2,4-Quinolinedicarboxylic acid, has been the subject of various studies . For instance, one study discussed the design, synthesis, and characterization of various analogs of the quinolin-2-one nucleus . Another study mentioned the synthesis of 2′-Methoxy-8,8′-Dimethyl- [2,3′-Biquinoline]-4-Carboxylic Acid .


Molecular Structure Analysis

The molecular structure of 2,4-Quinolinedicarboxylic acid consists of a benzene ring fused with an N-heterocyclic pyridine . The average mass of the molecule is 217.178 Da, and the monoisotopic mass is 217.037506 Da .

Scientific Research Applications

Application in Coordination Chemistry

Scientific Field

The research was conducted in the field of Coordination Chemistry .

Summary of the Application

Quinoline-2,4-dicarboxylic acid was used to create a series of novel 3D coordination polymers . These polymers were assembled from selected lanthanide ions (Ln (III) = Nd, Eu, Tb, and Er) and a non-explored quinoline-2,4-dicarboxylate building block .

Methods of Application

The coordination polymers were prepared under hydrothermal conditions at temperatures of 100, 120, and 150 °C . An increase in synthesis temperature resulted in structural transformations and the formation of more hydrated compounds .

Results or Outcomes

The metal complexes were characterized by elemental analysis, single-crystal and powder X-ray diffraction methods, thermal analysis (TG-DSC), ATR/FTIR, UV/Vis, and luminescence spectroscopy . The structural variety of three-dimensional coordination polymers can be ascribed to the temperature effect, which enforces the diversity of quinoline-2,4-dicarboxylate ligand denticity and conformation . The luminescence features of complexes, quantum yield, and luminescent lifetimes were measured and analyzed .

Application in Optoelectronics

Scientific Field

The research was conducted in the field of Optoelectronics .

Safety And Hazards

Safety data sheets recommend avoiding dust formation and breathing mist, gas, or vapors when handling 2,4-Quinolinedicarboxylic acid . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn .

Future Directions

Quinoline and its derivatives, including 2,4-Quinolinedicarboxylic acid, have shown promising potential in medicinal chemistry research . Future research may focus on harnessing the medicinal potential of these compounds for drug development .

properties

IUPAC Name

quinoline-2,4-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO4/c13-10(14)7-5-9(11(15)16)12-8-4-2-1-3-6(7)8/h1-5H,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPGZDTDZZDLVHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60277539
Record name Quinoline-2,4-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60277539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Quinolinedicarboxylic acid

CAS RN

5323-57-9
Record name 2,4-Quinolinedicarboxylic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2784
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Quinoline-2,4-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60277539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Quinolinedicarboxylic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2,4-Quinolinedicarboxylic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2,4-Quinolinedicarboxylic acid
Reactant of Route 4
2,4-Quinolinedicarboxylic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2,4-Quinolinedicarboxylic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2,4-Quinolinedicarboxylic acid

Citations

For This Compound
28
Citations
S Hunt - Comparative Biochemistry and Physiology Part B …, 1979 - Elsevier
1. Fractionation of the acid hydrolysis products from the scleroprotein of the molluscan operculum yields three quinoline carboxylic acids, 4-quinolinecarboxylic acid and 2,4-…
Number of citations: 3 www.sciencedirect.com
Z Rehman, I Jabeen, A Fahim, A Bhatti… - Journal of Biomolecular …, 2022 - Taylor & Francis
Hypoxia inducible factor-1 is a heterodimeric transcription factor that regulates cellular responses to hypoxia and is involved in tumor progression and resistance to chemotherapy. …
Number of citations: 1 www.tandfonline.com
CE Kaslow, B BUCHNER - The Journal of Organic Chemistry, 1958 - ACS Publications
Mononitration of 3-phenylquinoline gave as the only isolatable product, 3-(p-nitrophenyl) quinoline. Furthernitration gave twoproducts; the main dinitro compound was proven tobe 5-…
Number of citations: 17 pubs.acs.org
J Mottaghipisheh, MT Maghsoudlou… - Journal of Medicinal …, 2014 - jmpb.areeo.ac.ir
Ducrosia anethifolia (DC.) Boiss. is belongs to the Apiaceae family. It is one of the three species of Iranian Ducrosia Boiss. species growing wild in several areas of the country. In this …
Number of citations: 17 jmpb.areeo.ac.ir
M Schutte, G Kemp, HG Visser, A Roodt - Inorganic Chemistry, 2011 - ACS Publications
A range of fac-[Re(CO) 3 (L,L′-Bid)(H 2 O)] n (L,L′-Bid = neutral or monoanionic bidentate ligands with varied L,L′ donor atoms, N,N′, N,O, or O,O′: 1,10-phenanthroline, 2,2′-…
Number of citations: 109 pubs.acs.org
AA Mus, JA Gansau, VS Kumar, NA Rusdi - Plant Omics, 2020 - search.informit.org
'Phalaenopsis bellina', is an orchid widely known for their distinctive fragrance. Of late, fragrant orchids are getting more attention from Orchid breeders for their horticultural market value…
Number of citations: 3 search.informit.org
T Kametani, K Kigasawa, T Hayasaka - … and Pharmaceutical Bulletin, 1965 - jstage.jst.go.jp
Methyl 2-Carbamy1cinchoninate (VIIb) a) A mixture of 8.7 g. of Via3> and 100 ml. of MeOH con taining 11 g. of liq. NH3 was warmed at 50 for 6 hr. The reaction mixture was cooled to …
Number of citations: 14 www.jstage.jst.go.jp
WM Goldberg - Comparative Biochemistry and Physiology Part B …, 1980 - Elsevier
1. Fractionation of both acid and alkaline hydrolysates of a gorgonian skeleton yields three blue-fluorescent compounds. 2. 2. Absorption, fluorescence and mass spectra indicate that …
Number of citations: 4 www.sciencedirect.com
L He, PC Jurs, LL Custer, SK Durham… - Chemical research in …, 2003 - ACS Publications
Classification models were developed to provide accurate prediction of genotoxicity of 277 polycyclic aromatic compounds (PACs) directly from their molecular structures. Numerical …
Number of citations: 57 pubs.acs.org
S Pasricha, P Gahlot, K Mittal, D Rai, N Avasthi… - …, 2022 - Wiley Online Library
Functionalized MCM‐41 constitute a group of potent hybrid catalysts for organic reactions. Their pore size is large enough to house large substrate molecules, the large bulk of surface …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.